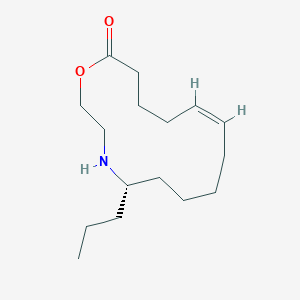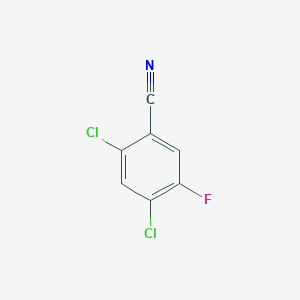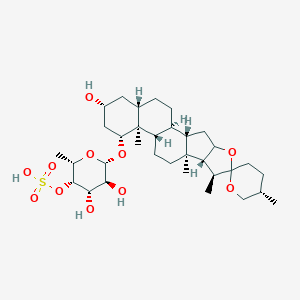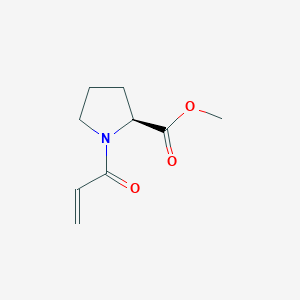
Acryloylproline methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acryloylproline methyl ester (APME) is a chemical compound that is widely used in scientific research. It is a derivative of proline, an amino acid that plays an essential role in protein synthesis. APME has gained significant attention due to its unique properties and potential applications in various fields of research, including biochemistry, pharmacology, and material science.
作用機序
The mechanism of action of Acryloylproline methyl ester is not fully understood, but it is believed to interact with proteins and enzymes in a reversible manner. Acryloylproline methyl ester can form covalent bonds with amino acid residues, such as cysteine and lysine, which can alter the conformation and activity of proteins and enzymes. This interaction can be exploited for various applications, such as the synthesis of hydrogels and the study of enzyme kinetics.
生化学的および生理学的効果
Acryloylproline methyl ester has been shown to have various biochemical and physiological effects. It can induce the formation of hydrogels, which can be used for drug delivery and tissue engineering applications. Acryloylproline methyl ester can also affect the activity of enzymes, which can be useful for the study of enzyme kinetics and mechanisms. Moreover, Acryloylproline methyl ester can be used as a fluorescent probe, which makes it useful in imaging studies.
実験室実験の利点と制限
Acryloylproline methyl ester has several advantages for lab experiments. It is easy to synthesize, has high purity, and can be used for various applications. Acryloylproline methyl ester can also be modified to alter its properties, which allows for the synthesis of customized hydrogels and other biomaterials. However, Acryloylproline methyl ester has some limitations. It can be toxic at high concentrations, and its interaction with proteins and enzymes can be unpredictable. Therefore, caution should be taken when using Acryloylproline methyl ester in lab experiments.
将来の方向性
There are several future directions for Acryloylproline methyl ester research. One direction is to explore its potential applications in drug delivery and tissue engineering. Acryloylproline methyl ester-based hydrogels can be used as drug delivery vehicles or scaffolds for tissue regeneration. Another direction is to investigate its interaction with specific proteins and enzymes, which can lead to the development of new drugs and therapies. Moreover, the development of new synthesis methods and modifications of Acryloylproline methyl ester can lead to the production of new biomaterials with unique properties.
Conclusion:
Acryloylproline methyl ester is a versatile compound that has gained significant attention in scientific research due to its unique properties. It can be synthesized through a simple and efficient method and has various applications in biochemistry, pharmacology, and material science. Acryloylproline methyl ester can act as a crosslinking agent, substrate for enzymes, and fluorescent probe, which makes it useful in various research applications. However, caution should be taken when using Acryloylproline methyl ester in lab experiments due to its potential toxicity and unpredictable interaction with proteins and enzymes. Overall, Acryloylproline methyl ester has a promising future in various fields of research.
合成法
Acryloylproline methyl ester can be synthesized through a simple and efficient method, which involves the reaction of acryloyl chloride with proline methyl ester hydrochloride in the presence of a base catalyst. The resulting product is purified by column chromatography to obtain pure Acryloylproline methyl ester. This synthesis method is widely used in research laboratories and has been optimized for high yields and purity.
科学的研究の応用
Acryloylproline methyl ester has been extensively used in scientific research due to its unique properties. It can act as a crosslinking agent, which makes it useful in the synthesis of hydrogels and other biomaterials. Acryloylproline methyl ester can also be used as a substrate for enzymes, which allows the study of enzyme kinetics and mechanisms. Moreover, Acryloylproline methyl ester can be used as a fluorescent probe, which makes it useful in imaging studies. These properties make Acryloylproline methyl ester a versatile compound for various scientific research applications.
特性
CAS番号 |
125658-50-6 |
|---|---|
製品名 |
Acryloylproline methyl ester |
分子式 |
C9H13NO3 |
分子量 |
183.2 g/mol |
IUPAC名 |
methyl (2S)-1-prop-2-enoylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-3-8(11)10-6-4-5-7(10)9(12)13-2/h3,7H,1,4-6H2,2H3/t7-/m0/s1 |
InChIキー |
YIGLRRLMAMUSIO-ZETCQYMHSA-N |
異性体SMILES |
COC(=O)[C@@H]1CCCN1C(=O)C=C |
SMILES |
COC(=O)C1CCCN1C(=O)C=C |
正規SMILES |
COC(=O)C1CCCN1C(=O)C=C |
その他のCAS番号 |
125658-50-6 |
同義語 |
A-ProOMe acryloylproline methyl ester acryloylproline methyl ester, (D-Pro)-isomer acryloylproline methyl ester, (L-Pro)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



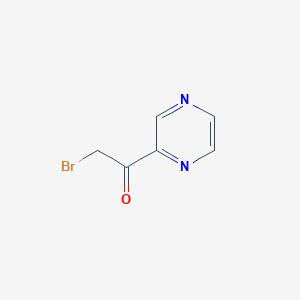
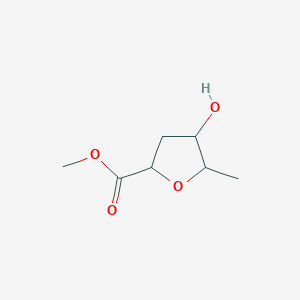
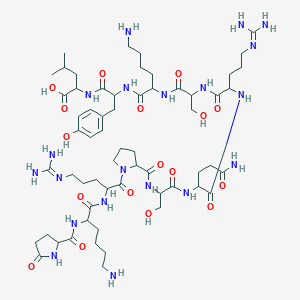
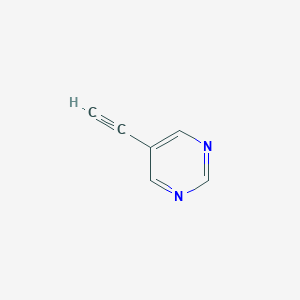
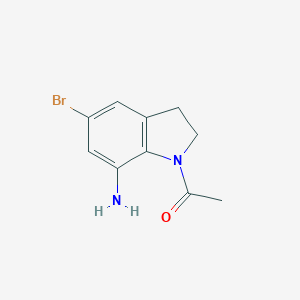
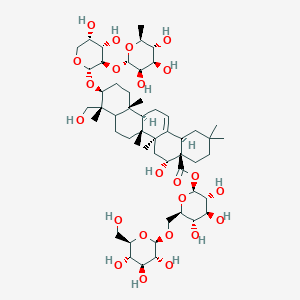
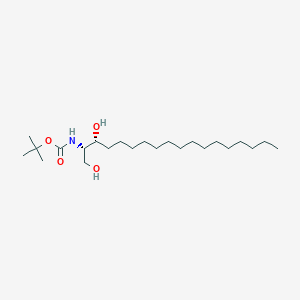
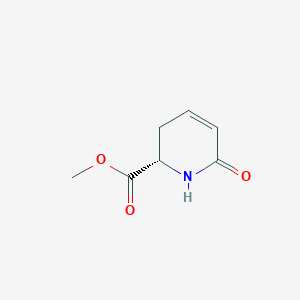
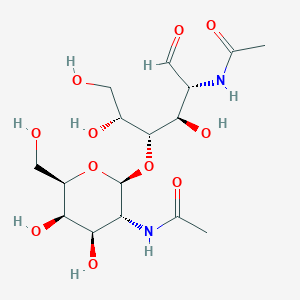
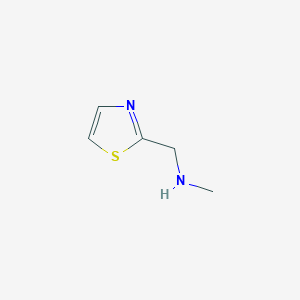
![Pyrazino[2,3-f][4,7]phenanthroline](/img/structure/B139200.png)
